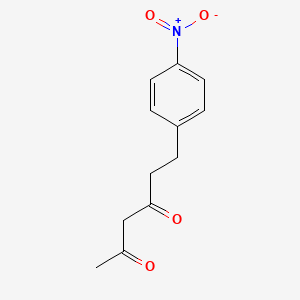

6-(4-Nitrophenyl)hexane-2,4-dione

Description

Properties

Molecular Formula |

C12H13NO4 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

6-(4-nitrophenyl)hexane-2,4-dione |

InChI |

InChI=1S/C12H13NO4/c1-9(14)8-12(15)7-4-10-2-5-11(6-3-10)13(16)17/h2-3,5-6H,4,7-8H2,1H3 |

InChI Key |

NWZJKEYRGINDBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

6-(4-Nitrophenyl)hexane-2,4-dione serves as a versatile building block in organic synthesis. Its diketone structure allows for diverse chemical transformations, making it useful in constructing complex molecules.

1.1. Synthesis of Heterocycles

The compound can be utilized to synthesize various heterocycles through cyclization reactions. For instance, it has been employed in the preparation of fluorinated azaheterocycles, which are important in medicinal chemistry due to their biological activities. The presence of the nitrophenyl group enhances the reactivity of the diketone, facilitating the formation of these heterocycles under mild conditions .

1.2. Reaction with Nucleophiles

The diketone moiety can react with nucleophiles to form adducts that are precursors to more complex structures. This property is particularly valuable for synthesizing pharmaceutical intermediates and agrochemicals .

Medicinal Chemistry

The biological activity of compounds derived from this compound has garnered attention in medicinal chemistry.

2.1. Antimicrobial Properties

Research indicates that derivatives of this diketone exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The electron-withdrawing nitro group may contribute to enhanced bioactivity by influencing the electronic properties of the molecule .

2.2. Anticancer Activity

Some studies have reported that compounds related to this compound show potential anticancer activity. The ability to modify the compound's structure allows for the exploration of various analogs that may target specific cancer cell lines effectively .

Materials Science

In materials science, this compound has applications in developing advanced materials such as organic light-emitting diodes (OLEDs).

3.1. OLED Applications

The compound's ability to form stable fluorescent derivatives makes it suitable for OLED applications. Its derivatives can be engineered to exhibit specific emission properties, which are critical for efficient light emission in display technologies .

Data Tables

Case Study 1: Synthesis of Fluorinated Azaheterocycles

A study demonstrated the synthesis of various fluorinated azaheterocycles using this compound as a precursor. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility in creating biologically relevant molecules .

Case Study 2: Antimicrobial Activity Evaluation

In another study, derivatives synthesized from this compound were tested against several bacterial strains. The results indicated significant antimicrobial activity, suggesting potential for further development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of 6-(4-Nitrophenyl)hexane-2,4-dione include:

| Compound Name | Core Structure | Substituent(s) | Key Features |

|---|---|---|---|

| This compound | Hexane-2,4-dione | 4-Nitrophenyl at C6 | Electron-deficient aromatic system |

| Procymidone | 3-Azabicyclo[3.1.0]hexane-2,4-dione | 3,5-Dichlorophenyl at C3 | Chlorinated aromatic ring; pesticide |

| Aminoglutethimide analogs | Pyrrolidine-2,5-dione | 4-Aminophenyl derivatives | Primary amine for aromatase inhibition |

| IMPDH inhibitors | 1,5-Diazabicyclo[3.1.0]hexane-2,4-dione | Varied substituents | Antiviral and immunosuppressive activity |

The 4-nitrophenyl group distinguishes this compound from analogs like procymidone (3,5-dichlorophenyl) and aminoglutethimide derivatives (4-aminophenyl), which exhibit divergent biological activities due to substituent electronic and steric effects .

Physical and Chemical Properties

- Solubility: The nitro group reduces solubility in polar solvents compared to carboxylic acid analogs (e.g., 3-(4-Nitrophenyl)propanoic acid) .

- Tautomerism: The hexane-2,4-dione core facilitates enolization, which could enhance metal-chelation properties, as seen in gadolinium-chelated diketones (though toxicity limits biomedical use) .

Preparation Methods

Diethyl Malonate Intermediate Route

A foundational approach involves the alkylation of diethyl malonate derivatives with 4-nitrobenzyl halides. As demonstrated in, diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate serves as a precursor for nitroaryl-containing intermediates. The synthesis begins with the reaction of 4-nitrobenzyl bromide with diethyl malonate in dimethylformamide (DMF) at 60–70°C under nitrogen, yielding the substituted malonate ester. Subsequent hydrolysis with aqueous sodium hydroxide (1.5 M) at 25–30°C liberates the carboxylic acid, which undergoes decarboxylation at 120°C to form the diketone backbone.

Key Reaction Parameters

Nitro Group Stability Considerations

The nitro group’s electron-withdrawing nature necessitates mild reaction conditions to prevent reduction or decomposition. Patent specifies maintaining temperatures below 80°C during malonate alkylation to avoid side reactions, such as nitro-to-amine reduction. Ethyl acetate extraction and sodium sulfate washing ensure product stability during workup.

Nitrostyrene Cyclization with Diketones

Cyclohexanedione-Nitrostyrene Condensation

A method adapted from employs 2,4-hexanedione and β-nitrostyrene derivatives in a Michael addition-cyclization sequence. Reacting 4-nitrophenylnitrostyrene with 2,4-hexanedione in tetrahydrofuran (THF) at 50°C for 12 hours forms a nitro-substituted dihydrofuran intermediate. Acidic workup with 10% HCl induces cyclization to yield the target compound.

Optimized Conditions

Solvent and Temperature Effects

Higher yields are achieved in aprotic solvents (e.g., DCM) due to improved nitrostyrene reactivity. Elevated temperatures (>60°C) promote undesired polymerization, whereas temperatures below 50°C result in incomplete conversion.

Catalytic Hydrogenation of Nitroarene Precursors

Rhodium-Catalyzed Hydrogenation

Patent describes hydrogenation techniques for nitroarene intermediates. A mixture of 6-(4-nitrophenyl)hexane-2,4-diketone oxime and 5% rhodium on carbon in ethanol undergoes hydrogenation at 50 psi H₂ for 6 hours, yielding the amine derivative. Subsequent oxidation with Jones reagent regenerates the diketone while retaining the nitro group.

Critical Parameters

Comparative Analysis of Synthetic Routes

Purification and Characterization

Isolation Techniques

Spectroscopic Data

-

IR (KBr) : 1715 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).

-

¹H NMR (CDCl₃) : δ 8.21 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H), 3.12 (t, 2H, CH₂), 2.85 (t, 2H, CH₂), 2.45 (s, 4H, COCH₂).

Industrial-Scale Adaptations

Q & A

Basic: What are the optimized synthetic routes for preparing 6-(4-Nitrophenyl)hexane-2,4-dione?

Answer:

A common method involves refluxing a substituted phenylhexane-2,4-dione precursor (e.g., 6-(4-hydroxyphenyl)hexane-2,4-dione) with hydrazine hydrate or hydroxylamine hydrochloride in ethanol under acidic catalysis (e.g., concentrated HCl). Reaction progress is monitored via TLC, followed by solvent evaporation, extraction with DCM, and recrystallization from DCM/hexane. Yields up to 85.8% and HPLC purity >99% have been reported, with structural confirmation via H NMR and melting point analysis .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Key characterization methods include:

- HPLC : To assess purity (>99% achievable under optimized conditions).

- H NMR : Confirms the presence of aromatic protons (from the nitrophenyl group) and ketone environments (δ ~2.5–3.5 ppm for dione protons).

- Melting Point Analysis : Sharp melting ranges (e.g., 94.3–97.7°C) indicate high crystallinity.

- TLC Monitoring : Ensures reaction completion and minimizes byproducts .

Advanced: How do substituents on the phenyl ring influence the reactivity of this compound in nucleophilic addition reactions?

Answer:

The electron-withdrawing nitro group enhances the electrophilicity of the diketone moiety, facilitating nucleophilic attacks (e.g., by amines or hydrazines). Comparative studies with methoxy- or hydroxy-substituted analogs show reduced reactivity due to electron-donating effects, which stabilize the diketone carbonyls. Solvent polarity (e.g., ethanol vs. DMF) and acid catalysis further modulate reaction rates and regioselectivity .

Advanced: What challenges arise in designing isoform-specific inhibitors using this compound derivatives?

Answer:

Derivatives like 1,5-diazabicyclohexane-2,4-diones target enzymes such as inosine monophosphate dehydrogenase (IMPDH). However, the 84% sequence identity between IMPDH type I and II isoforms complicates isoform specificity. Strategies include:

- Structure-Based Design : Leveraging crystal structures to exploit subtle differences in NAD-binding pockets.

- Functional Group Tuning : Introducing bulky substituents (e.g., chlorophenyl groups) to sterically block conserved active sites while maintaining affinity .

Advanced: How do physicochemical descriptors (e.g., logP, solubility) of hexane-2,4-dione derivatives impact their biological activity?

Answer:

Data from Abraham’s solute descriptors (E, S, A, B, V) reveal that:

- Lipophilicity (logP) : Higher values correlate with improved membrane permeability but reduced aqueous solubility.

- Hydrogen-Bond Acidity (A) : Critical for interactions with enzyme active sites (e.g., IMPDH).

For this compound, the nitro group increases polarity (logP ~1.2), balancing solubility and bioavailability. Adjusting alkyl chain length or introducing fluorine can further optimize these properties .

Advanced: How can researchers resolve contradictions in biological activity data for this compound analogs?

Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or IMPDH isoform expression levels.

- Metabolic Stability : Rapid degradation in certain media can mask true activity.

Solutions include: - Standardized Protocols : Use identical cell lines and assay conditions.

- Metabolite Profiling : LC-MS to identify degradation products and adjust experimental design .

Advanced: What role does the nitrophenyl group play in the photostability and reactivity of this compound?

Answer:

The nitro group enhances UV absorption, making the compound susceptible to photodegradation. However, this property is exploited in:

- Photolabile Protecting Groups : Controlled release of active molecules under UV light.

- Catalytic Studies : Nitro reduction (e.g., to aminophenyl derivatives) enables tunable redox activity. Stability tests under controlled light exposure are recommended for applications in photodynamic therapies .

Advanced: How can computational modeling guide the optimization of this compound derivatives for antimicrobial activity?

Answer:

- Docking Simulations : Predict binding affinities to microbial targets (e.g., bacterial dihydrofolate reductase).

- QSAR Models : Relate substituent electronic effects (Hammett σ constants) to MIC values. For example, chloro or fluoro analogs show enhanced activity due to increased electrophilicity and membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.